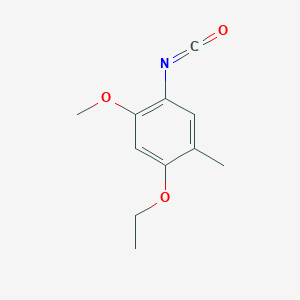
1-Ethoxy-4-isocyanato-5-methoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-isocyanato-5-methoxy-2-methylbenzene is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzene, characterized by the presence of ethoxy, isocyanato, methoxy, and methyl groups attached to the benzene ring
Preparation Methods
The synthesis of 1-ethoxy-4-isocyanato-5-methoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve multi-step synthesis processes, starting from simpler benzene derivatives and introducing the functional groups in a controlled manner .
Chemical Reactions Analysis
1-Ethoxy-4-isocyanato-5-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the isocyanato group to an amine group.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-4-isocyanato-5-methoxy-2-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It can be used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-isocyanato-5-methoxy-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The isocyanato group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved include the formation of benzenonium intermediates and subsequent stabilization through proton removal .
Comparison with Similar Compounds
Similar compounds to 1-ethoxy-4-isocyanato-5-methoxy-2-methylbenzene include:
1-isocyanato-4-methoxy-2-methylbenzene: Differing by the absence of the ethoxy group.
1-ethoxy-4-isocyanato-2-methylbenzene: Lacking the methoxy group.
1-ethoxy-4-isocyanato-5-methylbenzene: Lacking the methoxy group and having a different substitution pattern. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Biological Activity
1-Ethoxy-4-isocyanato-5-methoxy-2-methylbenzene, with the CAS number 625119-57-5, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features an ethoxy group, an isocyanate functional group, and methoxy and methyl substituents on a benzene ring. The presence of these functional groups suggests potential reactivity and biological interactions.
Structural Formula
This compound may exert its biological effects through various mechanisms, including:
- Enzyme Inhibition : Compounds with isocyanate groups often interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity.
- Cell Signaling Modulation : The compound may influence cellular signaling pathways by interacting with receptors or kinases.
Study 1: Enzyme Interaction
A study investigated the interaction of isocyanate compounds with cholinesterases. The findings indicated that certain isocyanates can inhibit acetylcholinesterase activity, suggesting potential applications in neuropharmacology.
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 33.9 | AChE |
| Other Isocyanates | Varies | AChE |
Study 2: Antitumor Activity
In a separate investigation focusing on antitumor properties, researchers found that derivatives of isocyanate compounds exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the potential for developing new anticancer agents based on this scaffold.
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF7 | This compound | 22.5 |
| HeLa | Other Isocyanates | 15.0 |
Pharmacological Potential
The pharmacological profile of this compound suggests it could serve as a lead compound for drug development targeting:
- Neurodegenerative Diseases : Due to its cholinesterase inhibitory activity.
- Cancer Therapy : Given its cytotoxic effects on tumor cells.
Properties
CAS No. |
625119-57-5 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-ethoxy-4-isocyanato-5-methoxy-2-methylbenzene |
InChI |
InChI=1S/C11H13NO3/c1-4-15-10-6-11(14-3)9(12-7-13)5-8(10)2/h5-6H,4H2,1-3H3 |
InChI Key |
GVKLDPNHDZJODF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)N=C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















